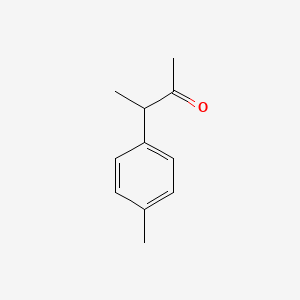

3-(4-Methylphenyl)butan-2-one

描述

Contextualization within Ketone and Aromatic Compound Chemistry Research

As a ketone, 3-(4-Methylphenyl)butan-2-one is a valuable subject in the study of carbonyl chemistry. The ketone functional group is a cornerstone of organic synthesis, participating in a wide array of reactions. Research in this area often focuses on the reactivity of the carbonyl carbon and the adjacent α-carbons. The presence of an aromatic ring, specifically a p-tolyl group, introduces the rich chemistry of electrophilic aromatic substitution and other reactions characteristic of benzene (B151609) derivatives.

The study of α-aryl ketones, such as this compound, is a significant subfield. The development of efficient catalytic methods for the synthesis of these compounds is an active area of research. organic-chemistry.orgrsc.org For instance, palladium-catalyzed α-arylation of ketones has emerged as a powerful tool for creating carbon-carbon bonds, a fundamental transformation in organic chemistry. organic-chemistry.orgacs.org These methods offer a direct route to α-aryl ketones from readily available starting materials. acs.org The exploration of transition metal-free synthesis methods further broadens the synthetic utility of this class of compounds. rsc.org

Rationale for Research Focus on this compound: Unique Structural and Reactivity Profile

The specific structure of this compound imparts a unique combination of steric and electronic properties that make it a compelling subject for research. smolecule.com The para-methyl group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The chiral center at the C3 position of the butanone chain introduces the potential for stereoselectivity in its reactions, a critical aspect in modern synthetic chemistry, particularly in the synthesis of enantiomerically pure compounds.

The compound undergoes a variety of chemical transformations. The ketone functionality can be reduced to an alcohol or oxidized to a carboxylic acid. smolecule.com The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com The combination of a ketone and a substituted aromatic ring within the same molecule provides a platform for investigating the interplay between these two functional groups.

Overview of Key Research Areas and Interdisciplinary Relevance

Research on this compound and related α-aryl ketones spans several key areas. In organic synthesis, it serves as a valuable intermediate for the construction of more complex molecules. smolecule.com Its structural motifs are found in various biologically active compounds, making it relevant to medicinal chemistry and pharmaceutical development. smolecule.com While specific biological activity data for this compound is limited, the structural class of ketones is known to participate in metabolic pathways and interact with enzymes. smolecule.com

The aromatic nature of the compound also lends itself to applications in the fragrance and flavor industry. smolecule.com Furthermore, the study of its chemical properties contributes to a broader understanding of structure-activity relationships, which is a fundamental concept in materials science and drug discovery. The development of analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and analysis of this compound highlights its relevance in analytical chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | nih.gov |

| Molecular Weight | 176.25 g/mol | nih.gov |

| IUPAC Name | 3-methyl-1-(4-methylphenyl)butan-2-one | nih.gov |

| CAS Number | 59115-82-1, 65248-52-4 | smolecule.comnih.govbldpharm.combldpharm.com |

| InChIKey | RUTLCLHEAOPMKT-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C(C)C | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

59115-82-1 |

|---|---|

分子式 |

C11H14O |

分子量 |

162.23 g/mol |

IUPAC 名称 |

3-(4-methylphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3 |

InChI 键 |

LVHKNIUWZMJFCW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(C)C(=O)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 4 Methylphenyl Butan 2 One and Its Analogues

Elucidation of Classical Synthetic Routes: Friedel-Crafts Acylation Mechanisms and Optimization

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. byjus.com This electrophilic aromatic substitution reaction is a primary method for synthesizing aryl ketones like 3-(4-methylphenyl)butan-2-one.

The reaction mechanism typically involves three main steps:

Generation of an electrophilic acylium ion from an acyl halide or anhydride (B1165640) using a Lewis acid catalyst.

Nucleophilic attack of the aromatic ring (in this case, toluene) on the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a cyclohexadienyl cation).

Deprotonation of the intermediate to restore aromaticity and yield the final ketone product. byjus.com

A common synthetic approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). smolecule.com Careful control of temperature and anhydrous conditions are crucial to minimize side reactions. smolecule.com

Catalyst Systems and Reaction Condition Refinements

The choice of catalyst and reaction conditions significantly influences the efficiency and outcome of Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a potent and widely used Lewis acid catalyst for these reactions. byjus.comwisc.edu However, its high reactivity can sometimes lead to undesired side products. Other Lewis acids, such as iron(III) chloride (FeCl₃), are also employed. byjus.com

Refinements in reaction conditions often focus on optimizing temperature, reaction time, and solvent. For instance, cooling the reaction mixture, often to 0°C, can help control the exothermic nature of the reaction and improve selectivity. scribd.com The solvent choice is also critical; non-polar solvents like methylene (B1212753) chloride are commonly used.

| Parameter | Condition | Purpose |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Generation of the acylium ion electrophile. |

| Reactants | Toluene (B28343), Acyl Chloride (e.g., Acetyl Chloride) | Formation of the aryl ketone. |

| Solvent | Methylene Chloride | Provides a reaction medium. |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. |

Regioselectivity and Yield Enhancement Strategies

In the Friedel-Crafts acylation of substituted benzenes like toluene, the position of the incoming acyl group is directed by the existing substituent. The methyl group of toluene is an ortho-, para-director. However, in acylation reactions, the para-substituted product is predominantly formed, often almost exclusively. libretexts.org This high regioselectivity is a key advantage of this synthetic route.

Strategies to enhance the yield of this compound and its analogues often involve:

Precise control of stoichiometry: Ensuring the correct molar ratios of reactants and catalyst can maximize product formation.

Use of a catalyst promoter: Additives like chloroethane (B1197429) or hydrogen chloride can enhance the activity of the catalyst. libretexts.org

Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating. wisc.edu

Exploration of Novel and Sustainable Synthetic Pathways

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry approaches, chemoenzymatic synthesis, and flow chemistry for the production of butanone derivatives.

Green Chemistry Approaches to Butanone Derivatization

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing butanone derivatives, this can involve:

Use of solid acid catalysts: Replacing traditional Lewis acids with solid catalysts, such as zeolites or clays, can simplify catalyst separation and recycling, reducing waste.

Solvent-free reactions: Conducting reactions in the absence of a solvent can minimize environmental impact.

One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. A one-pot synthesis of benzopinacolone derivatives from acetophenones has been reported, showcasing a greener approach. scielo.br

| Green Chemistry Principle | Application in Butanone Derivative Synthesis |

| Catalysis | Use of recyclable solid acid catalysts. |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. |

| Safer Solvents and Auxiliaries | Exploration of solvent-free reaction conditions. |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of butanone derivatives, potential enzymatic steps could include:

Enzymatic acylation: Utilizing enzymes like lipases for the acylation of aromatic compounds.

Biocatalytic reduction or oxidation: Employing enzymes to selectively reduce or oxidize functional groups in precursor molecules.

An artificial enzymatic pathway has been developed for the production of acetoin, 2,3-butanediol, and 2-butanol (B46777) from ethanol, demonstrating the potential of multi-enzyme catalysis in synthesizing valuable chemicals. rsc.org

Flow Chemistry and Continuous Processing Innovations

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including:

Enhanced safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Improved process control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Scaling up production is often more straightforward in flow systems compared to batch processes.

The application of flow chemistry to Friedel-Crafts acylation and other reactions involved in the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

Stereoselective Synthesis of Chiral Derivatives

The generation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. For analogues of this compound, the stereocenter at the C3 position significantly influences their biological activity and physical properties. Consequently, advanced synthetic methodologies have been developed to control the absolute and relative stereochemistry during their formation. These methods can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches to this compound Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For analogues of this compound, this typically involves the asymmetric α-alkylation of a prochiral enolate or the asymmetric hydrogenation of an α,β-unsaturated precursor. These methods often rely on chiral catalysts or reagents to induce facial selectivity in the bond-forming step.

One prominent strategy is the catalytic asymmetric α-alkylation of ketones. This approach can utilize chiral phase-transfer catalysts or metal complexes with chiral ligands to deliver an alkylating agent to a specific face of a prochiral enolate. For instance, the enantioselective α-benzylation of aldehydes, a related transformation, has been achieved with high enantioselectivity using a combination of photoredox and organocatalysis, highlighting a potential pathway for the synthesis of related chiral ketones. acs.org Nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has also been reported, offering a route to α-quaternary carbon stereocenters with good yields and enantioselectivities. organic-chemistry.org

Another powerful technique is the asymmetric hydrogenation of α,β-unsaturated ketones. This method involves the synthesis of an unsaturated analogue of the target molecule, which is then reduced using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The catalyst coordinates to the double bond and the carbonyl group, directing the delivery of hydrogen to one face of the molecule, thereby establishing the stereocenter with high enantiomeric excess (ee). Iridium phosphinitoxazoline complexes have proven to be efficient catalysts for the asymmetric hydrogenation of arylated α,β-unsaturated ketones, achieving selectivities up to 99.7% ee. acs.org Similarly, Ru-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones can produce chiral α-substituted secondary alcohols with high diastereo- and enantioselectivities. rsc.org

The table below summarizes representative enantioselective methods applicable to the synthesis of chiral ketone analogues.

| Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |

| Asymmetric α-Alkylation | Nickel-Bimetallic Ligand | Acyclic Ketones | Good |

| Asymmetric Hydrogenation | Iridium-Phosphinitoxazoline | α,β-Unsaturated Ketones | Up to 99.7% |

| Asymmetric Hydrogenation | Ruthenium-Chiral Ligand | α-Substituted α,β-Unsaturated Ketones | Up to 98% |

| Photoredox Organocatalysis | Iridium Photocatalyst & Chiral Imidazolidinone | Aldehydes (for benzylation) | Good to Excellent |

Diastereoselective Control in Related Transformations

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, and the goal is to control the relative stereochemistry between them. For analogues of this compound that may possess an additional stereocenter, diastereoselective methods are crucial. A common and highly effective strategy involves the use of chiral auxiliaries.

A chiral auxiliary is a stereochemically pure functional group that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction by sterically shielding one face of the molecule. After the desired stereocenter is created, the auxiliary is removed to yield the chiral product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in the diastereoselective alkylation of enolates. acs.orgwikipedia.org The auxiliary is first acylated, and the resulting imide is deprotonated to form a rigid, chelated enolate. The bulky substituent on the auxiliary then directs the approach of an electrophile to the opposite face, resulting in a highly diastereoselective alkylation. york.ac.uk The diastereomeric excess (de) in such reactions often exceeds 99%. researchgate.net

Conjugate addition reactions to chiral α,β-unsaturated systems also offer excellent diastereoselective control. nih.gov In this approach, a chiral Michael acceptor, often bearing a chiral auxiliary, reacts with a nucleophile. The auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other. beilstein-journals.org

The table below presents examples of diastereoselective methods that can be applied to the synthesis of complex analogues of this compound.

| Method | Controlling Element | Reaction Type | Typical Diastereomeric Excess (de) |

| Chiral Auxiliary Directed Alkylation | Evans Oxazolidinone | Enolate Alkylation | >99% |

| Chiral Auxiliary Directed Alkylation | Pseudoephedrine Amide | Enolate Alkylation | High |

| Conjugate Addition to Chiral Acceptor | Chiral Auxiliary on Michael Acceptor | Michael Addition | 44-90% |

These advanced synthetic methodologies provide chemists with a robust toolbox for the precise construction of chiral analogues of this compound, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Mechanistic Investigations of 3 4 Methylphenyl Butan 2 One Reactivity

Comprehensive Analysis of Oxidation Reactions

The oxidation of 3-(4-methylphenyl)butan-2-one can proceed via two main pathways: transformation of the ketone moiety or oxidation of the alkyl side-chains.

Oxidative Transformations of the Ketone Moiety

A significant oxidative transformation for the ketone group in this compound is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group, typically using peroxyacids (like m-CPBA) or peroxides. wikipedia.orgorganicchemistrytutor.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgpw.live The rate-determining step is the concerted migration of a substituent from the ketone to the adjacent oxygen of the peroxide, leading to the formation of the ester. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com In the case of this compound, the two groups are the isopropyl group (a secondary alkyl) and the 4-methylbenzyl group (a primary alkyl). Based on the established migratory preferences, the secondary isopropyl group is expected to migrate preferentially over the primary 4-methylbenzyl group. This would lead to the formation of isopropyl 2-(4-methylphenyl)acetate.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Product | Predicted Outcome |

| Isopropyl | Isopropyl 2-(4-methylphenyl)acetate | Major Product |

| 4-Methylbenzyl | 1-(4-methylphenyl)ethyl propanoate | Minor Product |

It is noteworthy that the stereochemistry of the migrating group is retained during the reaction. wikipedia.org

Side-Chain Oxidation Pathways

The alkyl substituents on this compound, namely the methyl group on the phenyl ring and the isobutyl group of the butanone chain, are also susceptible to oxidation, albeit typically under different conditions than the ketone oxidation. The oxidation of alkyl side chains on aromatic rings can be achieved using strong oxidizing agents, but enzymatic systems offer a high degree of selectivity. nih.gov

Enzymatic oxidation, for instance by cytochrome P450 monooxygenases, can hydroxylate aliphatic C-H bonds. nih.gov In the context of this compound, this could potentially lead to the hydroxylation of the benzylic methyl group to form a primary alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid. Similarly, the isopropyl group could also be a target for enzymatic hydroxylation.

Detailed Studies on Reduction Processes

The reduction of the carbonyl group in this compound is a key transformation, leading to the corresponding secondary alcohol, 3-(4-methylphenyl)butan-2-ol. The focus of mechanistic investigations in this area is on achieving high chemo- and stereoselectivity.

Chemo- and Stereoselective Reductions of the Carbonyl Group

Chemoselective reduction of the ketone in the presence of the aromatic ring is readily achievable using a variety of reducing agents. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a highly chemoselective method for reducing ketones and aldehydes to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a six-membered ring transition state, where a hydride is transferred from the aluminum isopropoxide to the carbonyl carbon of the ketone. study.com The key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other functional groups like the aromatic ring intact. alfa-chemistry.com

The reduction of the prochiral ketone this compound results in the formation of a new stereocenter at the second carbon of the butan-2-ol product. Achieving high stereoselectivity in this reduction is a significant area of research. Asymmetric reduction can be accomplished using chiral reducing agents or catalysts. For instance, biocatalytic reductions using yeasts like Pichia glucozyma have been shown to be highly effective in the stereoselective reduction of aromatic ketones, yielding enantiomerically enriched alcohols. semanticscholar.org

Catalyst Influence on Reduction Outcomes

The choice of catalyst is crucial in determining the stereochemical outcome of the reduction of this compound. Chiral catalysts are employed to induce enantioselectivity. For example, asymmetric borane (B79455) reductions of prochiral ketones can be catalyzed by chiral prolinol derivatives to yield optically active secondary alcohols. researchgate.net

Furthermore, transition metal catalysts, often in combination with chiral ligands, are widely used for asymmetric hydrogenation. While specific studies on this compound are not abundant, research on analogous aromatic ketones demonstrates the principle. For example, iridium catalysts with P,N ligands have been developed for the asymmetric hydrogenation of enones, showcasing the ability of such systems to control stereochemistry. chemrxiv.org The catalyst's structure, including the metal center and the steric and electronic properties of the ligands, dictates the facial selectivity of the hydride attack on the carbonyl group, thereby determining the absolute configuration of the resulting alcohol.

Table 2: Examples of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Type of Reduction | Potential Outcome for this compound |

| Chiral oxazaborolidine (CBS) catalysts with borane | Asymmetric Reduction | Enantiomerically enriched 3-(4-methylphenyl)butan-2-ol |

| Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | Enantiomerically enriched 3-(4-methylphenyl)butan-2-ol |

| Ketoreductases (enzymes) | Biocatalytic Reduction | High enantioselectivity for one of the alcohol enantiomers |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the methyl group and the 3-oxobutyl group.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. The 3-oxobutyl group, on the other hand, is a deactivating, meta-directing group due to the electron-withdrawing inductive effect of the carbonyl group.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the position of the incoming electrophile is primarily determined by the activating group. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the methyl group (positions 3 and 5) and para to the methyl group (position 1, which is already substituted). Since the positions ortho to the methyl group are also meta to the 3-oxobutyl group, this further reinforces the directing effect.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-methylphenyl)butan-2-one and 3-(5-Nitro-4-methylphenyl)butan-2-one |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-methylphenyl)butan-2-one and 3-(5-Bromo-4-methylphenyl)butan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acyl-4-methylphenyl)butan-2-one and 3-(5-Acyl-4-methylphenyl)butan-2-one |

Mechanistically, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The stability of this intermediate determines the preferred position of attack. For substitution ortho to the methyl group, the positive charge in one of the resonance structures is placed on the carbon bearing the methyl group, which is stabilizing. In contrast, for substitution meta to the methyl group, this stabilization is not possible. The final step involves the loss of a proton to restore the aromaticity of the ring.

Regiochemical Control and Substituent Effects

The reactivity of this compound is significantly directed by the electronic and steric properties of its constituent parts: the p-substituted phenyl ring, the ketone carbonyl group, and the branched alkyl chain. These features determine the regiochemical outcomes of various reactions.

Electronic Effects: The aromatic ring contains a methyl group at the para-position. The methyl group is a weak electron-donating group, primarily through hyperconjugation and inductive effects. This donation of electron density activates the aromatic ring towards electrophilic aromatic substitution and influences the reactivity of the benzylic position. The electron-donating nature of the para-methyl group has a measurable impact on the carbonyl group's reactivity as well.

Steric Effects: The spatial arrangement of the substituents introduces considerable steric hindrance that modulates reaction pathways. The isobutyl-like structure at the C-3 position creates a sterically crowded environment around the carbonyl group and the adjacent α-carbon. This steric bulk influences the approach of nucleophiles to the carbonyl carbon and affects the stability of transition states. For instance, in reduction reactions, hydride attack preferentially occurs from the less hindered face of the ketone.

The interplay of these effects is crucial in controlling regioselectivity. For example, in reactions involving enolate formation, deprotonation can occur at either the α-carbon (C3) bearing the methylphenyl group or the α'-carbon (C1) of the methyl group. The relative acidity of these protons is influenced by both the steric hindrance around them and the electronic effects of the adjacent substituents.

| Feature | Influence on Reactivity | Expected Regiochemical Outcome |

| p-Methyl Group | Electron-donating, activating | Directs electrophilic attack to ortho positions on the phenyl ring. |

| Ketone Group | Electron-withdrawing, deactivating | Deactivates the phenyl ring towards electrophilic substitution; acts as an electrophilic site for nucleophilic addition. |

| Alkyl Substituents | Steric hindrance | Favors nucleophilic attack from the less hindered face; influences α-carbon deprotonation selectivity. |

Mechanistic Probes for Electrophilic Reactions

To elucidate the mechanisms of electrophilic reactions involving the aromatic ring of this compound, various physical organic chemistry tools can be employed. The ketone functionality itself is an electrophilic center, but this section focuses on reactions at the aromatic ring.

Electrophilic aromatic substitution, such as nitration or halogenation, can occur on the phenyl ring. The p-methyl group is an ortho-, para-director. Since the para position is already occupied, substitution is directed to the ortho positions (relative to the methyl group). The butan-2-one substituent is deactivating and acts as a meta-director. The combined influence of these two groups will determine the precise location of substitution, which can be predicted and verified experimentally.

Mechanistic probes that could be used to study these reactions include:

Kinetic Studies: Measuring reaction rates with different electrophiles or under varying conditions can provide insight into the rate-determining step of the substitution mechanism.

Hammett Plots: By synthesizing derivatives of this compound with different substituents on the phenyl ring and measuring their reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) would provide information about the charge development in the transition state of the rate-determining step.

Isotope Effects: Using deuterated substrates can help determine if the breaking of a C-H bond is involved in the rate-determining step, which is characteristic of some electrophilic aromatic substitution mechanisms.

These probes help to build a detailed picture of the transition state and intermediates, such as the sigma complex (or Wheland intermediate), formed during electrophilic attack on the aromatic ring. uni-stuttgart.de

Nucleophilic Addition Reactions Involving the Ketone Functional Group

The carbonyl group is a key site of reactivity in this compound, readily undergoing nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Reactivity with Diverse Nucleophiles

This compound reacts with a wide array of nucleophiles. The outcome of the reaction depends on the nature and strength of the nucleophile.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, converting the ketone into a secondary alcohol, 3-(4-methylphenyl)butan-2-ol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles. youtube.com They add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 2-methyl-3-(4-methylphenyl)butan-2-ol.

Cyanide: The cyanide ion (CN⁻) adds to form a cyanohydrin. This reaction is often reversible. masterorganicchemistry.com

Amines: Primary amines can react to form imines, while secondary amines can form enamines, typically under acidic catalysis.

The general mechanism involves the nucleophile attacking the carbonyl carbon, breaking the C=O pi bond, and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This is followed by protonation of the alkoxide to yield the final alcohol product (in the case of hydride or organometallic reagents). libretexts.org

| Nucleophile Type | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Carbon | Sodium Cyanide (NaCN) | Cyanohydrin |

| Nitrogen | Methylamine (CH₃NH₂) | Imine |

Stereochemical Implications of Additions

Nucleophilic addition to the prochiral carbonyl carbon of this compound has significant stereochemical consequences. Since the groups attached to the carbonyl carbon (a methyl group and a 1-(4-methylphenyl)ethyl group) are different, the carbonyl carbon is a prochiral center.

Attack of a nucleophile on the trigonal planar carbonyl group can occur from two different faces (the Re and Si faces). libretexts.orgsaskoer.ca This leads to the formation of a new stereocenter at the former carbonyl carbon. libretexts.orgsaskoer.ca

Achiral Nucleophiles: When an achiral nucleophile (like NaBH₄ or CH₃MgBr) adds to the ketone, the attack from either face is equally probable in the absence of any directing influences. This results in the formation of a racemic mixture of two enantiomers. libretexts.orgsaskoer.ca

Chiral Environment: If a pre-existing stereocenter is present in the molecule or if a chiral reagent or catalyst is used, the two faces of the carbonyl become diastereotopic. Attack from one face may be sterically or electronically favored over the other, leading to a mixture of diastereomers in unequal amounts. This principle is the basis for stereoselective synthesis. Models like the Felkin-Anh model can be used to predict the major diastereomer formed in such cases. youtube.com

Exploration of Condensation and Annulation Reactions

The presence of α-hydrogens in this compound allows it to participate in condensation reactions, which are fundamental carbon-carbon bond-forming processes. These reactions typically proceed via an enol or enolate intermediate.

A prime example is the aldol condensation . In the presence of a base, this compound can be deprotonated at an α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone (a self-condensation) or a different aldehyde or ketone (a crossed condensation). semanticscholar.org The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone.

Similarly, other condensation reactions like the Claisen-Schmidt condensation (reaction with an aromatic aldehyde lacking α-hydrogens) are possible. For example, reaction with benzaldehyde (B42025) under basic conditions would yield an α,β-unsaturated ketone. Annulation reactions, which form a new ring, could also be designed starting from this ketone, often involving a sequence of condensation and cyclization steps. For instance, a Robinson annulation sequence could potentially be initiated if the ketone is reacted with an appropriate Michael acceptor like methyl vinyl ketone.

Metal-Catalyzed Cross-Coupling and Functionalization Strategies

Modern synthetic chemistry offers powerful metal-catalyzed methods for functionalizing molecules like this compound. researchgate.net These strategies can create new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

Palladium, nickel, and copper catalysts are commonly used for such transformations. researchgate.netyoutube.com For this compound, several strategies can be envisioned:

α-Arylation: The enolate of the ketone can be coupled with an aryl halide in a palladium- or copper-catalyzed reaction to introduce an aryl group at the α-position. This creates a more complex ketone structure.

Coupling via Tosylhydrazone: The ketone can be converted to its corresponding N-tosylhydrazone. This derivative can then participate in palladium-catalyzed cross-coupling reactions with aryl halides, effectively replacing the carbonyl oxygen with an arylated double bond. researchgate.net

Carbonylative Coupling: While typically used to synthesize ketones, related carbonylative cross-coupling reactions can sometimes be used to further modify the molecule. For instance, if the aromatic ring were functionalized with a halide, a palladium-catalyzed carbonylative coupling could introduce an acyl group. nih.gov

Directed C-H Functionalization: The carbonyl group can act as a directing group to activate and functionalize otherwise unreactive C-H bonds. For example, metal catalysts can coordinate to the carbonyl oxygen and facilitate the selective functionalization of an ortho C-H bond on the phenyl ring.

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures under relatively mild conditions. researchgate.net

Computational and Theoretical Studies on 3 4 Methylphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure

The para-methyl substituent acts as a weak electron-donating group, which is quantified by a Hammett sigma (σp) value of -0.17. This electron donation through inductive and hyperconjugation effects enriches the electron density of the aromatic ring. Consequently, this increased electron density is delocalized onto the carbonyl group, which in turn affects the molecule's frontier molecular orbitals. Theoretical studies indicate that the energy of the Highest Occupied Molecular Orbital (HOMO) is elevated by approximately 0.3 eV when compared to its unsubstituted counterparts. This elevation in HOMO energy suggests an increased propensity to participate in reactions with electrophiles.

The electron-donating nature of the para-methyl group also manifests in the charge distribution across the molecule. The increased electron density at the carbonyl carbon results in an upfield shift of its signal in simulated 13C Nuclear Magnetic Resonance (NMR) spectra to approximately 207.8 ppm. Furthermore, this electronic influence leads to a reduction in the vibrational frequency of the carbonyl bond, a phenomenon that can be observed in predicted Infrared (IR) spectra.

Table 1: Calculated Electronic Properties of 3-(4-Methylphenyl)butan-2-one

| Property | Predicted Value/Observation | Influence of para-Methyl Group |

| Hammett Sigma (σp) | -0.17 | Weak electron-donating |

| HOMO Energy | Elevated by ~0.3 eV | Increased nucleophilicity |

| 13C NMR (C=O) Shift | ~207.8 ppm | Upfield shift (increased shielding) |

| IR Carbonyl Frequency | 1680-1685 cm⁻¹ | Lower frequency (weakened C=O bond) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound, providing insights into its three-dimensional structure and flexibility. These simulations reveal that the molecule adopts a preferred conformation characterized by a specific spatial arrangement of the phenyl ring relative to the butanone chain.

The conformational flexibility of the butanone side chain is also a key aspect explored in MD simulations. The rotational barriers around the single bonds in the side chain influence the accessibility of the carbonyl group to approaching reactants, which has direct implications for the molecule's reactivity.

Table 2: Conformational Parameters of this compound from Molecular Dynamics Simulations

| Parameter | Predicted Value/Observation | Significance |

| Phenyl-Carbonyl Dihedral Angle | 45-60° | Minimization of steric hindrance |

| Conformational State | Preferred non-planar conformation | Influences reactivity and molecular recognition |

Prediction of Reactivity and Reaction Pathways

Theoretical predictions of the reactivity of this compound and its reaction pathways are heavily influenced by the electronic and steric factors detailed in the preceding sections. The electron-donating para-methyl group slightly deactivates the carbonyl carbon towards nucleophilic attack, with theoretical models suggesting that nucleophilic addition reactions are approximately 15-20% slower compared to the unsubstituted phenylbutan-2-one.

Furthermore, the steric hindrance presented by the bulky sec-butyl group adjacent to the carbonyl function elevates the activation energy for nucleophilic attack. Computational models of reaction pathways, such as the reduction of the ketone to an alcohol using a hydride source, indicate a preference for attack from the less sterically hindered face of the carbonyl plane. This leads to a predicted stereoselectivity in the formation of the corresponding alcohol, with diastereomeric ratios often exceeding 3:1.

The phenyl ring itself is susceptible to electrophilic aromatic substitution. The para-methyl group, being an ortho-, para-directing activator, enhances the reactivity of the aromatic ring towards electrophiles at the positions ortho to the methyl group.

Table 3: Predicted Reactivity Parameters for this compound

| Reaction Type | Predicted Outcome | Influencing Factors |

| Nucleophilic Addition | Reduced rate (~15-20% slower) | Electronic (electron-donating group) |

| Nucleophilic Attack | Increased activation energy | Steric hindrance |

| Reduction (Hydride) | Stereoselective (diastereomeric ratio > 3:1) | Steric hindrance |

| Electrophilic Aromatic Substitution | Activation at ortho positions | Electronic (ortho-, para-directing group) |

Structure-Activity Relationship (SAR) Modeling for Biological Interactions (theoretical aspects)

Theoretical Structure-Activity Relationship (SAR) modeling for this compound focuses on correlating its structural features with potential biological activities. While specific biological targets for this compound are not extensively documented in publicly available research, general SAR principles can be applied based on its chemical structure.

The key molecular descriptors in any theoretical SAR model for this molecule would include its lipophilicity (logP), electronic properties (such as the distribution of electrostatic potential and frontier orbital energies), and steric parameters. The presence of the aromatic ring and the alkyl chain contributes to a moderate level of lipophilicity, which would be a critical factor in its ability to cross biological membranes.

The ketone functional group is a potential hydrogen bond acceptor, which could facilitate interactions with biological macromolecules such as enzymes or receptors. Theoretical models can be used to generate pharmacophore hypotheses based on the spatial arrangement of these features. Variations in the substitution pattern on the phenyl ring or modifications to the butanone side chain would be expected to significantly alter the molecule's interaction profile with any potential biological targets.

Spectroscopic Property Predictions

Computational methods are widely used to predict the spectroscopic properties of molecules, providing valuable data for their identification and characterization. For this compound, theoretical calculations can provide simulated NMR and IR spectra.

As mentioned previously, the predicted 13C NMR spectrum shows a characteristic signal for the carbonyl carbon at approximately 207.8 ppm. The chemical shifts of the aromatic and aliphatic carbons can also be calculated to aid in spectral assignment. In the predicted 1H NMR spectrum, the protons of the methyl group on the phenyl ring and the protons of the butanone chain would have distinct chemical shifts and coupling patterns that can be simulated.

The predicted IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration. Due to the electronic effects of the para-methyl group, this band is predicted to appear in the range of 1680-1685 cm⁻¹. Other characteristic bands, such as those for C-H stretching and aromatic C=C stretching, can also be predicted.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value/Range |

| 13C NMR | Carbonyl Carbon (C=O) | ~207.8 ppm |

| IR | Carbonyl Stretch (C=O) | 1680-1685 cm⁻¹ |

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate in Complex Molecule Synthesis

The structural attributes of 3-(4-Methylphenyl)butan-2-one make it a valuable intermediate in the synthesis of intricate molecular architectures. Its ketone functional group and the reactive aromatic ring offer multiple sites for chemical modification, enabling chemists to build upon its framework to achieve target molecules with desired complexity and functionality.

One of the primary synthetic routes to this compound is through Friedel-Crafts acylation , a classic and effective method for forming carbon-carbon bonds. smolecule.com This reaction typically involves the acylation of toluene (B28343) with an appropriate acylating agent in the presence of a Lewis acid catalyst. Alternative synthetic pathways are also being explored to enhance efficiency and yield. smolecule.com

The reactivity of the ketone moiety allows for a range of transformations, including reductions to the corresponding alcohol, oxidations, and various coupling reactions. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further elaborated. These reactions are foundational to its role as a versatile building block in multi-step syntheses.

While specific examples of its direct use in the total synthesis of complex natural products are not yet widely reported in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, derivatives of similar aryl butanones have been investigated for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net The strategic placement of the methyl group on the phenyl ring and the carbonyl group provides a scaffold that can be manipulated to create chiral centers and complex stereochemistries, which are crucial in the synthesis of biologically active compounds.

Precursor for Advanced Building Blocks in Pharmaceutical Research

In the realm of pharmaceutical research, this compound serves as a valuable precursor for the development of advanced building blocks and molecular scaffolds. smolecule.com The structural framework of this compound is a recurring motif in a variety of biologically active molecules, and its derivatives are being explored for their potential therapeutic applications.

The ketone functionality can be readily converted into other functional groups, such as amines, esters, and amides, which are common in drug molecules. For example, reductive amination of the ketone can lead to the formation of chiral amines, a critical component of many pharmaceuticals. Furthermore, the aromatic ring can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Research into compounds with similar structural features has shown a wide range of biological activities. For instance, chalcone (B49325) derivatives, which can be synthesized from precursors with similar aryl ketone structures, have demonstrated antimicrobial, anti-inflammatory, and anesthetic properties. While direct biological activity data for this compound is limited, its potential as a starting material for libraries of compounds for high-throughput screening in drug discovery is significant. smolecule.com The exploration of its derivatives could lead to the identification of novel therapeutic agents for a variety of diseases.

Applications in the Development of Specialty Chemicals and Aromatic Compounds

The aromatic nature of this compound makes it a useful component in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. smolecule.com Its pleasant odor profile contributes to the sensory characteristics of various consumer products. A closely related compound, 4-(p-tolyl)-2-butanone, is noted for its sweet, fruity, and floral aroma. thegoodscentscompany.com

The synthesis of fragrance and flavor compounds often involves the precise manipulation of molecular structure to achieve a desired scent or taste. The butanone chain and the substituted phenyl ring of this compound can be modified to create a range of aromatic compounds with unique olfactory properties. For example, hydrogenation of the ketone can yield the corresponding alcohol, which may possess a different and desirable fragrance profile.

Beyond the fragrance industry, this compound can serve as a starting material for other specialty chemicals. The reactivity of the ketone and the aromatic ring allows for its incorporation into larger molecules used in the production of dyes, agrochemicals, and other fine chemicals. The development of efficient synthetic routes to derivatives of this compound is an active area of research, driven by the demand for novel and high-performing specialty chemicals.

Integration into Polymer and Materials Science Methodologies

While the application of this compound in polymer and materials science is a less explored area, its structural features suggest potential for its integration into the development of new materials. The aromatic ring can impart thermal stability and rigidity to polymer backbones, while the ketone group offers a site for cross-linking or further functionalization.

One potential application is its use as a monomer or a comonomer in polymerization reactions. The ketone functionality could be modified to introduce a polymerizable group, such as a vinyl or an epoxy group, allowing for its incorporation into various polymer architectures. The resulting polymers could exhibit interesting properties, such as altered solubility, thermal behavior, or mechanical strength, due to the presence of the bulky and aromatic 4-methylphenyl group.

Furthermore, the compound could be used as an additive or a modifier in existing polymer systems. Its aromatic nature might enhance the compatibility of different polymer blends or act as a plasticizer. The ketone group could also participate in post-polymerization modification reactions, allowing for the introduction of specific functionalities onto a polymer chain. Although still a nascent area of investigation, the potential for this compound to contribute to the design of novel functional materials is a promising avenue for future research.

Investigations into Biological Interactions and Biochemical Pathway Modulation Non Human, Non Clinical Focus

Exploration of Molecular Interactions with Biomolecules

Direct experimental studies detailing the specific binding and modulation of enzymes by 3-(4-Methylphenyl)butan-2-one are not extensively documented in the current scientific literature. However, based on its structural characteristics as a ketone and its relationship to the broader class of synthetic cathinones, it is possible to infer potential interactions. Compounds with a β-keto group are known to be substrates for various reductase enzymes. jfda-online.comnih.gov

Furthermore, the metabolism of structurally related cathinone (B1664624) derivatives is heavily mediated by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP2D6. nih.govumcutrecht.nl This suggests that this compound could act as a substrate and potentially a competitive inhibitor for these enzymes. The nature of this interaction would depend on the binding affinity and the rate of metabolic turnover. Research on other cathinones has shown that the position of substituents on the phenyl ring can significantly influence which metabolic pathways are favored, implying a direct role in how the molecule orients within the enzyme's active site. nih.gov

There is a lack of specific research on the receptor binding profile of this compound. However, its structural similarity to pyrovalerone analogs, which are potent inhibitors of monoamine transporters (such as dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)), suggests a potential for interaction with these targets. nih.gov The core structure, consisting of an aromatic ring linked to an amino-butanone chain, is a common feature in many central nervous system stimulants. nih.gov

It can be hypothesized that this compound may exhibit some affinity for these transporters, although likely with lower potency compared to more classical cathinone structures that feature a pyrrolidine (B122466) ring or other nitrogen-containing groups, which are known to be crucial for high-affinity binding. nih.gov The absence of a nitrogen atom in the side chain of this compound would significantly alter its physicochemical properties and likely reduce its interaction with the binding sites on monoamine transporters that typically accommodate an amine group.

Participation in Model Metabolic Pathways (In Vitro/In Silico)

Based on established metabolic pathways for synthetic cathinones and related ketones, several theoretical metabolites of this compound can be predicted. nih.govnih.govmdpi.com The primary metabolic transformations are expected to involve the ketone and the tolyl group.

Key predicted metabolic reactions include:

β-Ketone Reduction: The carbonyl group is a prime target for reduction by carbonyl reductase enzymes, which would lead to the formation of the corresponding alcohol, 3-(4-Methylphenyl)butan-2-ol. This is a common metabolic route for cathinone derivatives. jfda-online.comnih.gov

Hydroxylation of the Aromatic Ring: The tolyl group can undergo hydroxylation, likely at positions ortho or meta to the methyl group.

Oxidation of the Tolyl Group: The methyl group on the phenyl ring is susceptible to oxidation, first to a hydroxymethyl group (forming a primary alcohol) and then further to a carboxylic acid. This pathway has been observed for similar compounds like mephedrone. mdpi.com

Below is a table of predicted Phase I metabolites.

| Parent Compound | Predicted Metabolite | Metabolic Pathway |

| This compound | 3-(4-Methylphenyl)butan-2-ol | β-Ketone Reduction |

| This compound | 3-(4-(Hydroxymethyl)phenyl)butan-2-one | Oxidation of Tolyl Group |

| This compound | 4-(3-Oxobutan-2-yl)benzoic acid | Oxidation of Tolyl Group |

| This compound | 3-(2-Hydroxy-4-methylphenyl)butan-2-one | Aromatic Hydroxylation |

This table represents theoretical predictions based on metabolic pathways of structurally similar compounds.

While direct in vitro studies on this compound are scarce, extensive research on other synthetic cathinones using model systems like human liver microsomes provides a clear blueprint for its likely biotransformation. jfda-online.comnih.govmdpi.com These studies consistently identify β-ketone reduction and hydroxylation of the tolyl group as major Phase I metabolic pathways. mdpi.com

In these model systems, the reduction of the ketone is a prominent metabolic step. nih.gov Following Phase I metabolism, the resulting hydroxylated metabolites are expected to undergo Phase II conjugation, primarily through glucuronidation, to facilitate excretion. jfda-online.comnih.gov The specific cytochrome P450 enzymes involved are predicted to be similar to those that metabolize other cathinones, with CYP2D6 being a likely key player, alongside other isoforms. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Potential

The structure-activity relationship (SAR) for this compound can be inferred from the broader class of synthetic cathinones and related compounds.

The Carbonyl Group: The β-keto group is a critical feature. Its reduction to a hydroxyl group, as seen in the metabolic pathway, generally alters the biological activity of cathinone-like molecules. nih.gov

Aromatic Substitution: The position and nature of substituents on the phenyl ring are known to significantly impact the activity of cathinones. nih.gov In the case of this compound, the 4-methyl (para) substitution is a key feature. Studies on methcathinone (B1676376) analogues have shown that moving the methyl group from the 4-position to the 3- or 2-position can significantly affect metabolic pathways and biological effects. nih.gov For instance, aryl substitution can reduce or abolish amphetamine-like stimulant actions in some cathinone series. nih.gov

Side Chain: Unlike many psychoactive cathinones, this compound lacks an amine group on the side chain. This is a major structural difference that would drastically alter its biological activity profile, likely reducing or eliminating the stimulant properties associated with monoamine transporter inhibition. nih.gov The length and substitution of the alkyl side chain are also crucial determinants of activity in related compounds.

The table below summarizes key SAR points based on related structures.

| Structural Feature | Modification | General Effect on Biological Activity (in related Cathinones) |

| β-Keto Group | Reduction to hydroxyl group | Alters stimulant properties and potency. nih.gov |

| Phenyl Ring | Substitution at 4-position (para) | Influences metabolic stability and interaction with enzymes/receptors. nih.gov |

| Phenyl Ring | Substitution at 2- or 3- position | Generally more active than 4-substituted compounds in some series. mdpi.com |

| Alkyl Side Chain | Absence of an amine group | Likely eliminates or significantly reduces affinity for monoamine transporters. nih.gov |

Role as a Precursor in In Vitro Bioactive Compound Development

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the use of this compound as a direct precursor for the in vitro development of novel bioactive compounds. While research exists on various butanone and phenyl-containing structures for the synthesis of biologically active molecules, information directly implicating this compound in such synthetic pathways is not publicly available in the reviewed literature.

Therefore, it is not possible to provide detailed research findings or data tables on its specific role as a precursor in this context.

Advanced Analytical Methodologies for Research Characterization of 3 4 Methylphenyl Butan 2 One

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of 3-(4-Methylphenyl)butan-2-one. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (molecular formula C₁₂H₁₆O), HRMS can verify the molecular formula by providing an experimental mass that corresponds closely to the theoretical exact mass. The calculated monoisotopic mass is 176.120115 Da. nih.gov An experimental value from an HRMS analysis that falls within a narrow tolerance (e.g., ±5 ppm) of this theoretical value provides strong evidence for the correct elemental formula, ruling out other combinations of atoms that might have the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural insights. In electron ionization (EI) mode, the molecular ion (M•+) is formed, which then undergoes fragmentation. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements. miamioh.edulibretexts.org For this specific compound, key fragmentation events would include the cleavage on either side of the carbonyl group, leading to the formation of characteristic acylium ions or the loss of neutral fragments.

Purity assessment by HRMS involves detecting ions corresponding to potential impurities. Because of the high mass accuracy, even impurities with very similar structures can be resolved and identified, providing a highly sensitive measure of the sample's purity.

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Predicted Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₆O]⁺ | 176.120115 | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | [C₉H₉O]⁺ | 133.065340 | Alpha-cleavage, loss of isopropyl radical |

| [CH₃-C₆H₄-CH₂]⁺ | [C₈H₉]⁺ | 105.070426 | Formation of the stable 4-methylbenzyl (p-tolyl) cation |

| [CH(CH₃)₂CO]⁺ | [C₄H₇O]⁺ | 71.049690 | Alpha-cleavage, formation of isobutyryl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Through ¹H NMR and ¹³C NMR, a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: This technique provides information about the different chemical environments of protons in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methine proton (CH), and the two different methyl groups. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: This method provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment. libretexts.org For this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten unique carbon environments. The carbonyl carbon is characteristically found at a very low field (downfield), typically in the range of 200-220 ppm. libretexts.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.10 | 4H | m (AA'BB' system) | Aromatic protons (C₆H₄) |

| ~3.65 | 2H | d | Benzylic protons (-CH₂-) |

| ~2.80 | 1H | septet | Methine proton (-CH(CH₃)₂) |

| ~2.33 | 3H | s | Aromatic methyl protons (Ar-CH₃) |

| ~1.15 | 6H | d | Isopropyl methyl protons (-CH(CH₃)₂) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~212.0 | Carbonyl carbon (C=O) |

| ~136.5 | Aromatic quaternary carbon (C-Ar) |

| ~134.0 | Aromatic quaternary carbon (C-CH₃) |

| ~129.5 | Aromatic CH carbons |

| ~129.0 | Aromatic CH carbons |

| ~50.0 | Benzylic carbon (-CH₂-) |

| ~41.0 | Methine carbon (-CH-) |

| ~21.0 | Aromatic methyl carbon (Ar-CH₃) |

| ~18.5 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹. docbrown.info Other key absorptions include those for aromatic C=C stretching, sp² C-H stretching (aromatic), and sp³ C-H stretching (aliphatic). The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations would be particularly strong in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman | Strong |

| ~1715 | Ketone C=O Stretch | IR | Strong, Sharp |

| ~1610, ~1515 | Aromatic C=C Stretch | IR, Raman | Medium-Strong (Raman) |

| ~1465, ~1370 | Aliphatic C-H Bend | IR | Medium |

Chromatographic Techniques (GC-MS, HPLC) for Purity, Isomer Separation, and Quantitative Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. A sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. GC-MS is highly effective for assessing purity by detecting and identifying volatile impurities, even at trace levels. nih.govbiomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate components of a mixture in a liquid phase. sielc.com For this compound, a reverse-phase HPLC method would be most common, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. HPLC is a robust method for determining the purity of a sample and is the primary technique for quantitative analysis, where the amount of the compound in a sample can be accurately determined by comparing its peak area to that of a calibrated standard.

Table 5: Typical Chromatographic Conditions for Analysis

| Parameter | GC-MS | HPLC |

|---|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Isocratic or gradient elution with Acetonitrile/Water |

| Temperature | Temperature program (e.g., 50°C to 280°C at 10°C/min) | Ambient or controlled (e.g., 25°C) |

| Detector | Mass Spectrometer (EI mode) | UV Detector (e.g., at 254 nm) |

| Primary Use | Purity assessment, impurity identification | Purity assessment, quantitative analysis |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. srmist.edu.in

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging and may require low-temperature crystallization techniques. However, if a suitable crystal were obtained, this analysis would provide unparalleled structural detail, including:

Precise bond lengths between all atoms.

Accurate bond angles and torsion angles.

Conformation of the molecule in the solid state.

Intermolecular interactions and packing arrangement within the crystal lattice.

This information is the gold standard for structural verification and can reveal subtle stereochemical and conformational features that are averaged out by techniques performed in solution, such as NMR.

Table 6: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal packing |

| Atomic Coordinates (x, y, z) | Precise 3D position of every non-hydrogen atom |

| Bond Lengths (Å) | Distance between bonded atoms (e.g., C=O, C-C, C-H) |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-O) |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation |

Future Research Directions and Emerging Paradigms in 3 4 Methylphenyl Butan 2 One Chemistry

Development of Next-Generation Catalytic Transformations

The functionalization of 3-(4-methylphenyl)butan-2-one relies heavily on catalytic processes. While classical methods such as oxidation of the ketone to form carboxylic acids, reduction to alcohols, and electrophilic aromatic substitution are established, future research will focus on more sophisticated and efficient catalytic systems.

Key research thrusts include:

C-H Activation: Direct, selective activation and functionalization of the C-H bonds on both the aromatic ring and the aliphatic chain would represent a significant leap in synthetic efficiency. This would bypass the need for pre-functionalized starting materials, improving atom economy. For instance, developing catalysts for the direct arylation or alkylation at specific positions on the tolyl group could open new pathways to complex derivatives.

Photocatalysis: Visible-light-driven photocatalysis offers a green and mild alternative for transforming this compound. Research into using photocatalysts, such as cerium chloride (CeCl₃), with air as the oxidant and water as the solvent could lead to highly sustainable methods for C-H oxidation and other transformations. chemistryviews.org

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric reduction of the ketone group or for stereoselective reactions at the α-carbon is a major frontier. This would provide access to enantiomerically pure derivatives, which is crucial for potential applications where specific stereoisomers are required.

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions beyond standard palladium-catalyzed methods is an active area of research. Investigating the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) for reactions involving this compound would reduce costs and environmental impact.

Integration into Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how the synthesis and reactions of molecules like this compound are approached. researchgate.netiscientific.org Machine learning (ML) models, trained on vast reaction databases, can predict reaction outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch. beilstein-journals.orgnih.gov

Future applications in this domain include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a complex target molecule and propose multiple synthetic pathways starting from simpler precursors, potentially including this compound. acs.orgnih.gov These tools can identify novel and non-intuitive routes that a human chemist might overlook.

Reaction Condition Optimization: ML algorithms can predict the optimal catalyst, solvent, temperature, and reagents for a given transformation of this compound to maximize yield and minimize byproducts. chemintelligence.com Neural network models trained on millions of reactions have shown high accuracy in predicting suitable conditions for a wide range of organic reactions. nih.gov

Yield Prediction: By analyzing in-situ sensor data (e.g., temperature, pressure, spectral data) from a reaction, ML models can predict the final yield in real-time. chemrxiv.org This allows for dynamic adjustments to the reaction conditions to ensure the desired outcome.

Discovery of New Reactions: AI can be used to screen for novel reactant combinations and catalytic systems, potentially leading to the discovery of entirely new transformations for this compound and related ketones.

The table below illustrates the potential integration of AI/ML models in the chemistry of this compound.

| AI/ML Model Type | Application for this compound | Potential Outcome |

| Retrosynthesis Prediction | Proposing synthetic routes to complex derivatives. | Discovery of more efficient or novel synthesis pathways. acs.org |

| Reaction Condition Prediction | Suggesting optimal catalysts, solvents, and temperatures for its synthesis or functionalization. beilstein-journals.orgrsc.org | Increased reaction yields, reduced waste, and lower energy consumption. |

| Forward Reaction Prediction | Predicting the likely products of a reaction involving this compound under specific conditions. | Validation of proposed synthetic steps and avoidance of failed experiments. |

| Property Prediction | Forecasting physical, chemical, or biological properties of novel derivatives. | Accelerated discovery of new functional molecules without the need for synthesis and testing of every candidate. |

Discovery of Novel Biological Targets and Mechanisms (non-human, non-clinical)

While specific biological activity data for this compound is limited, its structure as an aromatic ketone suggests potential for interactions with biological systems. smolecule.com Future research, focused on non-human and non-clinical applications, could explore its role in environmental science and toxicology.

Potential research directions include:

Environmental Fate and Toxicology: Investigating the biodegradation pathways of this compound in soil and aquatic environments. Aromatic compounds can be persistent environmental pollutants, and understanding their fate is crucial. mdpi.com Studies could focus on identifying microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved.

Effects on Environmental Organisms: Assessing the toxicological profile of this compound on representative environmental organisms, such as algae, daphnia, or soil bacteria. nih.gov As a xenobiotic compound, it could have unforeseen impacts on ecosystem health.

Agrochemical Research: Derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal properties. The broad biological activity of structurally related compounds like 1-indanones suggests this could be a fruitful area of investigation. beilstein-journals.org

Mechanism of Action Studies: Should any biological activity be identified, subsequent research would focus on uncovering the specific molecular targets and mechanisms of action. For example, if the compound shows antifungal activity, studies would aim to identify the specific enzymes or cellular pathways it disrupts in the fungus.

Sustainable Synthesis and Circular Economy Approaches

The chemical industry is increasingly moving towards greener manufacturing processes and circular economy models. Future research on this compound will be heavily influenced by these principles.

Key areas for development are:

Green Synthesis Routes: Developing synthetic methods that adhere to the principles of green chemistry is a high priority. This includes using renewable starting materials, employing environmentally benign solvents like water, and using energy-efficient processes such as photocatalysis. chemistryviews.org A patented method for a related compound, 3-methyl-4-phenyl-2-butanone, already highlights the potential for high recyclability of solvents and starting materials, leading to minimal environmental pollution. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. C-H activation and other direct functionalization methods are key strategies for improving atom economy.

Circular Economy Integration: The principles of a circular economy focus on reducing waste, reusing materials, and recycling resources. cetjournal.itscielo.brresearchgate.net In the context of this compound, this could involve:

Bio-based Feedstocks: Exploring routes to synthesize the molecule or its precursors from renewable biomass instead of petroleum-based sources.

Waste Valorization: Designing processes where any byproducts are not treated as waste but are instead used as valuable inputs for other chemical syntheses, contributing to a waste-free chemical industry. researchgate.net

Catalyst Recycling: Using heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple reaction cycles, reducing waste and cost.

The following table compares a conventional synthesis approach with a potential sustainable approach.

| Feature | Conventional Approach | Sustainable/Circular Approach |

| Starting Materials | Petroleum-based (e.g., toluene (B28343), butanone) | Bio-based, renewable feedstocks |

| Solvent | Organic solvents (e.g., THF, methanol) google.com | Water, supercritical CO₂, or solvent-free conditions chemistryviews.org |

| Oxidant/Reagents | Stoichiometric, often heavy-metal-based oxidants | Catalytic amounts of a catalyst with air (O₂) as the oxidant chemistryviews.org |

| Energy Source | Thermal heating | Visible light (photocatalysis), microwave irradiation |

| Byproducts | Treated as waste | Valorized as inputs for other processes |

| Catalyst | Homogeneous, single-use | Heterogeneous, recyclable |

Exploration of Advanced Functional Materials Derived from this compound

The unique chemical structure of this compound makes it an interesting building block for the synthesis of advanced functional materials. Its aromatic ring provides rigidity and potential for π-π stacking interactions, while the ketone group offers a reactive handle for polymerization or further functionalization.

Promising areas of exploration include: